REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N:9]1[N:13]=[C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]2=[N:10]1.[CH2:18](N(CC)CC)C.CN(C)[C:27]1[CH:32]=[CH:31]C=CC=1>C(C(C)=O)C>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N:9]1[N:13]=[C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]2=[N:10]1.[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([O:1][CH:18]=[C:32]([CH3:31])[CH3:27])=[C:3]([N:9]2[N:13]=[C:12]3[CH:14]=[CH:15][CH:16]=[CH:17][C:11]3=[N:10]2)[CH:4]=1.[CH2:18]([N:10]1[C:11]2[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=2[NH:13][N:9]1[C:3]1[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=1[OH:1])[C:32](=[CH2:31])[CH3:27]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)C)N1N=C2C(=N1)C=CC=C2
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
3-chloro-2-alkyl propylene
|
Quantity
|
0.09 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added to the solution within 10 minutes into the reacting chamber where air inside the chamber
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
further heated to 180° C.
|
Type
|
CUSTOM
|
Details
|
held on for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
before removing
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
TEMPERATURE
|
Details
|
to cool to 80° C
|
Type
|
FILTRATION
|
Details
|
Then, the solution was filtered
|
Type
|
CUSTOM
|
Details
|
was recrystallized
|
Type
|
FILTRATION
|
Details
|
Then, filter paper
|
Type
|
FILTRATION
|
Details
|
to filter a yellow recrystallized filtrate
|
Type
|
CUSTOM
|
Details
|
The yellow recrystallized filtrate was isolated by column chromatography
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C)N1N=C2C(=N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC(=C(C1)N1N=C2C(=N1)C=CC=C2)OC=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)=C)N1N(NC2=C1C=CC=C2)C2=C(C=CC(=C2)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 40% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |